molecular formula C23H33NO4 B11499799 Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-propylamino-

Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-propylamino-

Cat. No.: B11499799
M. Wt: 387.5 g/mol
InChI Key: MEKDKFCEDQJAIM-NPBRUQTCSA-N
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Preparation Methods

The synthesis of 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one can be compared with other similar compounds, such as:

The uniqueness of 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H33NO4

Molecular Weight

387.5 g/mol

IUPAC Name

(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-5,5-dimethyl-3-propyliminocyclohexan-1-one

InChI

InChI=1S/C23H33NO4/c1-6-11-24-17-14-23(4,5)15-19(26)22(17)18(25)12-16-9-10-20(27-7-2)21(13-16)28-8-3/h9-10,13,25H,6-8,11-12,14-15H2,1-5H3/b22-18-,24-17?

InChI Key

MEKDKFCEDQJAIM-NPBRUQTCSA-N

Isomeric SMILES

CCCN=C\1CC(CC(=O)/C1=C(/CC2=CC(=C(C=C2)OCC)OCC)\O)(C)C

Canonical SMILES

CCCN=C1CC(CC(=O)C1=C(CC2=CC(=C(C=C2)OCC)OCC)O)(C)C

Origin of Product

United States

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